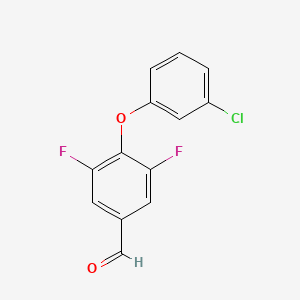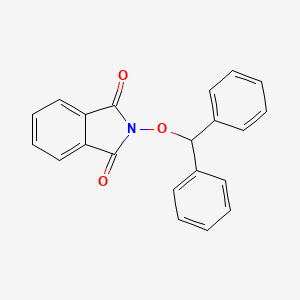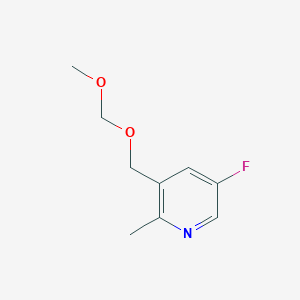
5,6-Dihydro-2h-pyran-3-carboxaldehyde oxime
概要
説明
5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime is an organic compound with the molecular formula C6H9NO2 It is a derivative of 5,6-dihydro-2H-pyran-3-carboxaldehyde, where the aldehyde group is converted to an oxime
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-2H-pyran-3-carboxaldehyde oxime typically involves the reaction of 5,6-dihydro-2H-pyran-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
科学的研究の応用
5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of fine chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 5,6-dihydro-2H-pyran-3-carboxaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The specific pathways and targets depend on the context of its application, such as its use in pharmaceuticals or as a chemical intermediate.
類似化合物との比較
Similar Compounds
5,6-Dihydro-2H-pyran-3-carboxaldehyde: The parent compound, which lacks the oxime group.
2H-Pyran-3-carboxaldehyde: A similar compound with a different degree of saturation.
3,6-Dihydro-2H-pyran-5-carbaldehyde: Another structural isomer with different functional group positioning.
Uniqueness
5,6-Dihydro-2H-pyran-3-carboxaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other similar molecules. This makes it a valuable intermediate in organic synthesis and a candidate for various research applications.
特性
CAS番号 |
71365-12-3 |
|---|---|
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC名 |
N-(3,6-dihydro-2H-pyran-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C6H9NO2/c8-7-4-6-2-1-3-9-5-6/h2,4,8H,1,3,5H2 |
InChIキー |
DSQLDURTQNEHJO-UHFFFAOYSA-N |
正規SMILES |
C1COCC(=C1)C=NO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2-Chloro-4-nitrophenyl)-1H-pyrrolo[2,3-b]pyridine-4-amine](/img/structure/B8353188.png)
![2-[3-(Imidazol-1-yl)propylamino]-2-methyl-1-propanol](/img/structure/B8353191.png)





![4-[[[[3-(Dimethylamino)propyl]amino]carbonyl]methyl]benzenemethanamine](/img/structure/B8353240.png)
